An In-depth Technical Guide to N-(acid-PEG3)-N-bis(PEG3-azide): A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to N-(acid-PEG3)-N-bis(PEG3-azide): A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(acid-PEG3)-N-bis(PEG3-azide) is a specialized, branched heterobifunctional crosslinker designed for advanced bioconjugation applications. Its unique architecture, featuring a single terminal carboxylic acid and two terminal azide (B81097) functionalities on a flexible polyethylene (B3416737) glycol (PEG) backbone, offers a versatile platform for the synthesis of complex biomolecular conjugates. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use in drug delivery systems, particularly in the construction of Antibody-Drug Conjugates (ADCs).
The strategic placement of a carboxylic acid and two azide groups allows for orthogonal or sequential conjugation strategies. The carboxylic acid can be activated to form stable amide bonds with primary amines, such as those on the surface of proteins or antibodies. The two azide groups serve as handles for "click chemistry," enabling the efficient and specific attachment of two molecules bearing alkyne or strained cyclooctyne (B158145) moieties. This dual-payload capacity is particularly advantageous in the development of ADCs, where a higher drug-to-antibody ratio (DAR) can enhance therapeutic efficacy.
Core Properties and Specifications
N-(acid-PEG3)-N-bis(PEG3-azide) is a well-defined, monodisperse PEG derivative. Its properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C25H49N7O11 | --INVALID-LINK-- |
| Molecular Weight | 623.7 g/mol | --INVALID-LINK-- |
| CAS Number | 2182602-17-9 | --INVALID-LINK-- |
| Appearance | Please refer to supplier data | - |
| Purity | Typically ≥95% | --INVALID-LINK-- |
| Solubility | Soluble in water, DMSO, DMF | --INVALID-LINK-- |
| Storage Conditions | -20°C, desiccated, protected from light | --INVALID-LINK-- |
Applications in Bioconjugation and Drug Delivery
The heterobifunctional nature of N-(acid-PEG3)-N-bis(PEG3-azide) makes it a valuable tool in several areas of biomedical research:
-
Antibody-Drug Conjugates (ADCs): This linker is ideal for creating ADCs with a drug-to-antibody ratio of 2, by attaching the linker to a single site on the antibody and then conjugating two drug molecules via the azide groups. The PEG spacer enhances the solubility and stability of the resulting ADC.
-
PROTACs and Targeted Drug Delivery: It can be used to synthesize Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems where multivalent binding or dual-payload delivery is desired.
-
Nanoparticle Functionalization: The linker can be used to attach targeting ligands and therapeutic agents to the surface of nanoparticles, creating sophisticated drug delivery vehicles.
-
Fluorescent Labeling and Imaging: Two fluorescent probes can be attached to the azide termini for signal amplification in imaging applications.
The branched structure of the PEG linker can influence the pharmacokinetic properties of the resulting conjugate, and the optimal linker length may need to be determined empirically for each specific application.
Experimental Protocols
Protocol 1: Amine Coupling via Carboxylic Acid Activation
This protocol describes the conjugation of the carboxylic acid group of the linker to a primary amine-containing molecule, such as an antibody. The method involves a two-step reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.
Materials:
-
N-(acid-PEG3)-N-bis(PEG3-azide)
-
Amine-containing molecule (e.g., antibody)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of N-(acid-PEG3)-N-bis(PEG3-azide) in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare a stock solution of EDC (e.g., 10 mg/mL) in Activation Buffer immediately before use.
-
Prepare a stock solution of NHS or Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.
-
Prepare the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 5-10 mg/mL for an antibody).
-
-
Activation of Carboxylic Acid:
-
In a reaction tube, combine the N-(acid-PEG3)-N-bis(PEG3-azide) solution with EDC and NHS/Sulfo-NHS. A molar excess of 2-10 fold for EDC and 2-5 fold for NHS/Sulfo-NHS over the linker is recommended as a starting point.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine:
-
Immediately add the activated linker solution to the solution of the amine-containing molecule. The molar ratio of the linker to the amine-containing molecule should be optimized for the desired degree of labeling (a 5-20 fold molar excess of the linker is a common starting point).
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Purify the resulting conjugate using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS). This will remove excess linker and quenching reagents.
-
-
Characterization:
-
Determine the concentration of the purified conjugate using a suitable method (e.g., UV-Vis spectroscopy at 280 nm for proteins).
-
Characterize the degree of labeling using techniques such as MALDI-TOF mass spectrometry or HPLC.
-
Protocol 2: Copper-Free Click Chemistry (SPAAC)
This protocol describes the conjugation of an alkyne-containing molecule (e.g., a drug with a DBCO or BCN moiety) to the azide groups on the linker-modified biomolecule from Protocol 1. This strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction that does not require a cytotoxic copper catalyst.
Materials:
-
Azide-functionalized biomolecule (from Protocol 1)
-
Alkyne-containing molecule (e.g., DBCO-drug)
-
Reaction Buffer: PBS, pH 7.4
-
DMSO or DMF
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-containing molecule in DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Ensure the azide-functionalized biomolecule is in the Reaction Buffer at a known concentration.
-
-
Click Chemistry Reaction:
-
Add a molar excess of the alkyne-containing molecule to the solution of the azide-functionalized biomolecule. A 2-5 fold molar excess per azide group is a typical starting point.
-
The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle stirring. The reaction can also be performed at 37°C to increase the reaction rate, if the biomolecule is stable at this temperature.
-
-
Purification:
-
Purify the final conjugate using a size-exclusion chromatography column to remove unreacted alkyne-containing molecules.
-
-
Characterization:
-
Determine the final concentration of the conjugate.
-
Characterize the final product to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase HPLC, or mass spectrometry.
-
Assess the purity and aggregation state of the final conjugate using size-exclusion chromatography.
-
Visualizing the Workflow
The following diagrams illustrate the key chemical reactions and the overall experimental workflow for creating a dual-payload ADC using N-(acid-PEG3)-N-bis(PEG3-azide).
Caption: General workflow for creating a dual-payload ADC.
Caption: Step-by-step experimental workflow.
Conclusion
N-(acid-PEG3)-N-bis(PEG3-azide) is a powerful and versatile heterobifunctional linker that enables the construction of complex bioconjugates with a high degree of control. Its ability to conjugate to primary amines and subsequently attach two alkyne-containing molecules via click chemistry makes it particularly well-suited for the development of next-generation antibody-drug conjugates and other targeted therapeutics. The provided protocols offer a solid foundation for researchers to incorporate this valuable tool into their drug development and bioconjugation workflows. As with any bioconjugation strategy, optimization of reaction conditions and thorough characterization of the final product are critical for achieving desired therapeutic outcomes.
